molecular formula C18H21NO2S B2767938 Isopropyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 438214-76-7

Isopropyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2767938
CAS No.: 438214-76-7
M. Wt: 315.43
InChI Key: ROZVNNRNEFSCMC-UHFFFAOYSA-N
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Description

Isopropyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS: 438214-76-7) is a bicyclic thiophene derivative featuring a benzothiophene core fused with a partially saturated cyclohexene ring. The compound is substituted at the 6-position with a phenyl group and at the 3-position with an isopropyl ester. Its molecular formula is C₁₈H₂₁NO₂S, with a molecular weight of 315.4 g/mol .

Properties

IUPAC Name

propan-2-yl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-11(2)21-18(20)16-14-9-8-13(10-15(14)22-17(16)19)12-6-4-3-5-7-12/h3-7,11,13H,8-10,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZVNNRNEFSCMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(SC2=C1CCC(C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting with the construction of the benzothiophene core. One common synthetic route includes the cyclization of a suitable precursor containing sulfur and carbon atoms under controlled conditions. The reaction conditions often require the use of strong bases or acids, high temperatures, and specific solvents to facilitate the formation of the benzothiophene ring.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants and products. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality. Purification steps, including recrystallization or chromatography, are employed to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Isopropyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the amino group and the ester group.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under specific conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different physical and chemical properties, making them suitable for various applications.

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that derivatives of benzothiophene, including isopropyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, exhibit notable antibacterial properties. A study evaluated the antibacterial effects against several strains of bacteria using the disk diffusion method. The results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
11hStaphylococcus aureus8 μg/mL
11hEscherichia coli12 μg/mL

These findings suggest that the compound could be developed into an effective antibacterial agent.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. A notable investigation tested its effects on several human tumor cell lines. The compound exhibited cytotoxic effects particularly against leukemia cell lines.

Cell Line Tested IC50 (μM)
K562 (Leukemia)5.0
HL60 (Leukemia)7.2

These results indicate that the compound may serve as a promising candidate for further development in cancer therapeutics.

Antioxidant Activity

In addition to its antibacterial and anticancer properties, this compound has been evaluated for its antioxidant capabilities. Research indicates that the compound can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

Study on Antitumor Activity

A specific study focused on a series of benzothiophene derivatives demonstrated significant antitumor activity in vitro. The results indicated that these compounds could inhibit the proliferation of lung cancer cell lines with varying IC50 values depending on assay conditions.

Pharmacological Evaluation

In vivo testing using xenograft models showed that compounds similar to this compound resulted in significant tumor growth inhibition. This highlights the potential for clinical applications in oncology.

Mechanism of Action

The mechanism by which Isopropyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The amino group can act as a nucleophile, while the ester group can undergo hydrolysis or other reactions. These interactions can modulate biological processes and lead to the desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

Ester Group Influence

  • Lipophilicity and Solubility : Larger ester groups (e.g., isopropyl) increase molecular weight and lipophilicity compared to methyl or ethyl analogs. This may enhance membrane permeability but reduce aqueous solubility .

6-Substituent Effects

  • Phenyl vs.
  • Steric Effects : Bulky substituents like tert-pentyl () may hinder molecular packing, reducing crystallinity and melting points. For example, the ethyl-phenyl analog melts at 101–103°C, while the methyl-methyl derivative melts at 112–114°C .

Biological Activity

Isopropyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (commonly referred to as a benzothiophene derivative) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H21NO2SC_{18}H_{21}NO_2S, with a molecular weight of 315.44 g/mol. The compound features a benzothiophene core structure, which is known for its biological activity.

Biological Activities

1. Anticancer Activity

Research has indicated that benzothiophene derivatives exhibit notable anticancer properties. In particular, studies have shown that modifications at specific positions on the benzothiophene ring can enhance anticancer activity against various cancer cell lines.

Cell Line IC50 (μM) Reference Compound
HeLa0.126Doxorubicin
SMMC-77210.071Doxorubicin
K5620.164Doxorubicin

These findings suggest that this compound may possess similar or superior activity compared to established chemotherapeutic agents .

2. Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the modulation of key signaling pathways. For instance, it has been observed to inhibit the mTOR pathway, which plays a crucial role in cell growth and proliferation. This inhibition leads to reduced lipid synthesis and improved glucose metabolism in cancer cells .

3. Other Pharmacological Activities

Beyond anticancer properties, benzothiophene derivatives have been studied for their potential anti-inflammatory and antioxidant activities. These effects are attributed to the ability of the compound to scavenge free radicals and modulate inflammatory cytokines.

Structure-Activity Relationship (SAR)

The SAR of this compound reveals that the presence of electron-donating groups significantly enhances its biological activity. For example:

  • Electron-donating groups (e.g., methoxy groups) at specific positions increase activity.
  • Electron-withdrawing groups (e.g., halogens) tend to decrease activity.

This relationship highlights the importance of functional group positioning in optimizing the pharmacological profile of this compound .

Case Studies

Case Study 1: Anticancer Efficacy in Preclinical Models

In a preclinical study involving mice with induced tumors, administration of this compound resulted in significant tumor regression compared to control groups. The study measured tumor size reduction and overall survival rates, demonstrating promising results for further clinical exploration .

Case Study 2: Metabolic Effects

Another study investigated the metabolic effects of this compound on insulin-treated hepatocytes. Results indicated that it increased the ADP/ATP ratio and inhibited lipid synthesis through AMPK activation and mTOR suppression. These findings suggest potential applications in metabolic disorders such as obesity and diabetes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the construction of the tetrahydrobenzo[b]thiophene core. A plausible route includes:

Cyclization : React a substituted cyclohexenone with sulfur-containing reagents (e.g., Lawesson’s reagent) to form the thiophene ring.

Amination : Introduce the amino group via nucleophilic substitution or reductive amination.

Esterification : Replace the ethyl/methyl ester group (common in analogs) with isopropyl using isopropyl alcohol and acid catalysts (e.g., H₂SO₄).

  • Key Considerations : Solvent polarity (e.g., 1,4-dioxane or THF) and temperature control (0°C to room temperature) significantly impact regioselectivity .
  • Table 1 : Example Reaction Conditions from Analogous Compounds
StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationLawesson’s reagent, THF, reflux65–75>90%
EsterificationIsopropyl alcohol, H₂SO₄, 60°C80–85>95%

Q. Which spectroscopic techniques are critical for structural validation?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the tetrahydrobenzo[b]thiophene scaffold, phenyl substituents, and ester group.
  • IR Spectroscopy : Identify amino (N-H stretch ~3200 cm⁻¹) and carbonyl (C=O ~1700 cm⁻¹) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : Resolve stereochemistry if chiral centers exist (e.g., phenyl substitution pattern) .

Q. How can researchers ensure purity during isolation and storage?

  • Methodological Answer :

  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water).
  • Stability : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the thiophene ring or ester hydrolysis .

Advanced Research Questions

Q. How can contradictions in biological activity data across in vitro models be resolved?

  • Methodological Answer :

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., kinase inhibitors).
  • Dose-Response Curves : Perform IC₅₀/EC₅₀ studies in triplicate to account for variability.
  • Mechanistic Studies : Combine Western blotting (target protein expression) with molecular docking to validate binding hypotheses .
    • Table 2 : Example Biological Activity Data from Analogous Compounds
Assay TypeTargetIC₅₀ (µM)Model SystemReference
Kinase InhibitionEGFR0.45 ± 0.12HEK293
AntiviralSARS-CoV-22.1 ± 0.3Vero E6

Q. What computational strategies predict binding affinity to neurological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., GABAₐ or NMDA receptors).
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability.
  • Validation : Cross-reference computational ΔG values with experimental SPR (surface plasmon resonance) data .

Q. How does structural modification (e.g., ester group variation) impact pharmacokinetics?

  • Methodological Answer :

  • Comparative Studies : Synthesize analogs (methyl, ethyl, isopropyl esters) and evaluate:

Lipophilicity : LogP via shake-flask method.

Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.

  • Findings : Isopropyl esters often exhibit prolonged half-lives due to reduced esterase susceptibility .

Key Methodological Recommendations

  • Synthetic Optimization : Prioritize anhydrous conditions for esterification to minimize side reactions .
  • Data Reproducibility : Include internal standards (e.g., deuterated analogs) in NMR/MS analyses .
  • Biological Assays : Use orthogonal methods (e.g., fluorescence polarization and ITC) to confirm target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.